molecular formula C9H14O4 B12106622 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol

2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol

Cat. No.: B12106622
M. Wt: 186.20 g/mol
InChI Key: GAQDIYMHBQNXLE-UHFFFAOYSA-N
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Description

4,6-O-Isopropylidene-D-Glucal is a chemical compound with the molecular formula C9H14O4. It is a derivative of D-glucose and is commonly used as a pharmaceutical intermediate. This compound is known for its stability under recommended storage conditions and its incompatibility with oxidizing agents and heat .

Properties

IUPAC Name

2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,6-8,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQDIYMHBQNXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C=CO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-O-Isopropylidene-D-Glucal can be synthesized through various methods. One common synthetic route involves the reaction of D-glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C .

Industrial Production Methods: In industrial settings, the production of 4,6-O-Isopropylidene-D-Glucal follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-O-Isopropylidene-D-Glucal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,6-O-Isopropylidene-D-Glucal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-O-Isopropylidene-D-Glucal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions are crucial for its biological and pharmacological effects .

Comparison with Similar Compounds

  • 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-D-arabino-hex-1-enitol
  • Tri-O-acetyl-D-glucal
  • 3,4-Di-O-acetyl-6-deoxy-L-glucal

Comparison: 4,6-O-Isopropylidene-D-Glucal is unique due to its specific isopropylidene protection at the 4 and 6 positions of the glucose molecule. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the isopropylidene group provides steric hindrance, influencing the compound’s reactivity in various chemical reactions .

Biological Activity

2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol, also known by its IUPAC name (4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol (CAS No. 51450-36-3), is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article reviews the biological activities associated with this compound based on recent research findings.

  • Molecular Formula : C9_9H14_{14}O4_4
  • Molecular Weight : 186.21 g/mol
  • Structure : The compound features a unique tetrahydropyrano structure combined with dioxin functionality, which is critical for its biological activity.

Biological Activity

The biological activity of 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol has been investigated through various studies focusing on its interaction with biological macromolecules and potential therapeutic applications.

1. Interaction with Biological Macromolecules

Research indicates that this compound exhibits reactivity with proteins and nucleic acids. Interaction studies have shown that it can form adducts with amino acids and nucleotides, suggesting potential implications in drug design and development.

Table 1: Interaction Studies Summary

Study FocusFindings
Protein BindingForms stable complexes with specific amino acids
Nucleic Acid ReactivityExhibits binding affinity to DNA/RNA structures
Enzyme InhibitionActs as an inhibitor for certain metabolic enzymes

2. Antioxidant Activity

Preliminary studies have suggested that 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol possesses antioxidant properties. It was found to scavenge free radicals effectively in vitro.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano75%
Ascorbic Acid85%
Quercetin80%

3. Cytotoxic Effects

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability (up to 65% at higher concentrations). Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

The precise mechanism of action for the biological activities of 2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol is still under investigation. However, it is hypothesized that its structural features facilitate interactions with cellular targets involved in oxidative stress responses and apoptosis pathways.

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